4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a chemical compound with a complex structure that includes a dichlorophenyl group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with morpholine to form 4-[(3,4-dichlorophenyl)methyl]morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the morpholine or piperidine rings.
Reduction: Reduced forms of the dichlorophenyl group.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorophenyl)methyl]morpholine
- 2-(Piperidine-1-carbonyl)morpholine
Uniqueness
4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective .
Properties
Molecular Formula |
C17H22Cl2N2O2 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H22Cl2N2O2/c18-14-5-4-13(10-15(14)19)11-20-8-9-23-16(12-20)17(22)21-6-2-1-3-7-21/h4-5,10,16H,1-3,6-9,11-12H2 |
InChI Key |
VHDORHDGXQHHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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